molecular formula C10H11F2NO3 B13637465 N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine

N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine

Cat. No.: B13637465
M. Wt: 231.20 g/mol
InChI Key: SRDXBYYFFZMRDX-MLPAPPSSSA-N
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Preparation Methods

The synthesis of N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine typically involves the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The difluoromethoxy and methoxy groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar compounds to N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine include:

    N-(1-[4-Methoxyphenyl]ethylidene)hydroxylamine: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.

    N-(1-[4-(Trifluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine: Contains a trifluoromethoxy group instead of difluoromethoxy, which may alter its biological activity and binding affinity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C10H11F2NO3

Molecular Weight

231.20 g/mol

IUPAC Name

(NZ)-N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine

InChI

InChI=1S/C10H11F2NO3/c1-6(13-14)7-3-4-8(16-10(11)12)9(5-7)15-2/h3-5,10,14H,1-2H3/b13-6-

InChI Key

SRDXBYYFFZMRDX-MLPAPPSSSA-N

Isomeric SMILES

C/C(=N/O)/C1=CC(=C(C=C1)OC(F)F)OC

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)OC(F)F)OC

Origin of Product

United States

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